REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][NH2:11].[C:12]([C:14](C#N)=[C:15]([C:18]#[N:19])[C:16]#[N:17])#[N:13]>C(O)C>[NH2:19][C:18]1[N:10]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[CH:5][C:4]=2[Cl:9])[N:11]=[C:14]([C:12]#[N:13])[C:15]=1[C:16]#[N:17]
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Name
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|
Quantity
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21.1 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC(=C1)Cl)Cl)NN
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Name
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Quantity
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13.3 g
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Type
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reactant
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Smiles
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C(#N)C(=C(C#N)C#N)C#N
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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the solid precipitate was filtered off
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Type
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WASH
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Details
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washed with diethyl ether
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Name
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Type
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product
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Smiles
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NC1=C(C(=NN1C1=C(C=C(C=C1Cl)Cl)Cl)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |